8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves multiple steps. The starting material, 3,4-dimethoxyphenylacetonitrile, is reacted with various reagents to form the desired compound. The reaction conditions typically involve the use of solvents like methanol and specific catalysts to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features and potential biological activities.
Other Xanthines: Compounds like caffeine and theobromine, which also belong to the xanthine class and share some structural similarities.
Uniqueness
8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactions and interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H28N5O6+ |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,16,26H,8-9,11H2,1-5H3/p+1/t13-,16?/m0/s1 |
InChI Key |
MYFRDNIIVKTIIN-KNVGNIICSA-O |
Isomeric SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CCOC)N[C@@H](CO)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CCOC)NC(CO)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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